![molecular formula C10H21NO2 B555951 (R)-tert-Butyl 2-amino-4-methylpentanoate CAS No. 67617-35-0](/img/structure/B555951.png)
(R)-tert-Butyl 2-amino-4-methylpentanoate
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Overview
Description
“®-tert-Butyl 2-amino-4-methylpentanoate” is a chemical compound with the CAS Number: 67617-35-0. It has a molecular weight of 187.28 . The IUPAC name for this compound is tert-butyl (2R)-2-amino-4-methylpentanoate .
Molecular Structure Analysis
The molecular structure of “®-tert-Butyl 2-amino-4-methylpentanoate” can be represented by the linear formula C10H21NO2 . The InChI code for this compound is 1S/C10H21NO2/c1-7(2)6-8(11)9(12)13-10(3,4)5/h7-8H,6,11H2,1-5H3/t8-/m1/s1 .Physical And Chemical Properties Analysis
“®-tert-Butyl 2-amino-4-methylpentanoate” has a molecular weight of 187.28 .Scientific Research Applications
Synthesis of Natural Products and Derivatives:
- The compound has been used in the synthesis of various natural products, such as epothilones, showcasing its utility in constructing complex molecular structures (Hamad & Schinzer, 2000).
Precursor in Synthesis of Amino Acid Derivatives:
- It serves as a precursor in the synthesis of trans-4-methylproline, a compound of interest due to its potential applications in medicinal chemistry (Nevalainen & Koskinen, 2001).
- The compound has been involved in the asymmetric synthesis of 3,6-dideoxy-3-amino-L-talose, a process highlighting its role in the synthesis of complex sugars and amino acids (Csatayová et al., 2011).
Chemoselective Processes and Enantioselective Synthesis:
- It's been applied in chemoselective processes, notably in the N-acylation and subsequent hydrolysis of related compounds, demonstrating its versatility in selective synthetic transformations (Mäenpää et al., 2016).
MRI Contrast Agent Development:
- The compound plays a crucial role in the synthesis of MRI contrast agents, such as (R)-tert-Bu4-DOTAGA, emphasizing its importance in medical imaging applications (Levy et al., 2009).
NMR Studies and Protein Research:
- It's been utilized in NMR studies, specifically in the synthesis of compounds like O-tert-Butyltyrosine for high-molecular-weight systems and measurements of ligand binding affinities, underlining its utility in advanced analytical techniques (Chen et al., 2015).
Safety And Hazards
properties
IUPAC Name |
tert-butyl (2R)-2-amino-4-methylpentanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO2/c1-7(2)6-8(11)9(12)13-10(3,4)5/h7-8H,6,11H2,1-5H3/t8-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBEJJYHFTZDAHZ-MRVPVSSYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)OC(C)(C)C)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@H](C(=O)OC(C)(C)C)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50427400 |
Source
|
Record name | (R)-tert-Butyl 2-amino-4-methylpentanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50427400 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-tert-Butyl 2-amino-4-methylpentanoate | |
CAS RN |
67617-35-0 |
Source
|
Record name | (R)-tert-Butyl 2-amino-4-methylpentanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50427400 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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